molecular formula C32H33N3O4 B1258646 Discarene D

Discarene D

Cat. No. B1258646
M. Wt: 523.6 g/mol
InChI Key: NXIUUPIVEHYUQL-XDUCCUOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discarene D is a natural product found in Discaria americana with data available.

Scientific Research Applications

Cyclopeptides from Discaria Americana

Discarene D is a cyclopeptide isolated from the bark of Discaria Americana. It was identified alongside another compound, discarene C, and several known cyclopeptide alkaloids. The structure of discarene D was determined using spectroscopic methods, particularly NMR, and the stereochemistry of the ring amino acid residues was assigned using gas chromatography with modified cyclodextrins as chiral stationary phases. This research contributes to the understanding of natural cyclopeptides and their potential applications in various fields, including pharmacology and biochemistry (Giacomelli et al., 2001).

Spontaneous Assembly of Helical Cyanine Dye Aggregates on DNA Nanotemplates

Research on 3,3‘-Diethylthiadicarbocyanine (DiSC2(5)), a symmetrical cationic cyanine dye similar to discarene D, indicates its interaction with duplex DNA sequences. This interaction leads to dimerization and formation of extended helical cyanine dye aggregates. Such studies have implications for understanding the interaction between specific dyes and DNA, which could be crucial in developing novel DNA-based materials and biotechnological applications (Seifert et al., 1999).

properties

Product Name

Discarene D

Molecular Formula

C32H33N3O4

Molecular Weight

523.6 g/mol

IUPAC Name

(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide

InChI

InChI=1S/C32H33N3O4/c1-22(2)13-18-28(36)35-29-30(25-11-7-4-8-12-25)39-26-16-14-23(15-17-26)19-20-33-31(37)27(34-32(29)38)21-24-9-5-3-6-10-24/h3-20,22,27,29-30H,21H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/b18-13+,20-19+/t27-,29+,30-/m0/s1

InChI Key

NXIUUPIVEHYUQL-XDUCCUOHSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)N[C@@H]1[C@@H](OC2=CC=C(C=C2)/C=C/NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C=CC(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4

synonyms

discarene D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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